

Total Synthesis of (-)-Kopsifoline A: A Detailed Step-by-Step Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sessilifoline A

Cat. No.: B12317693

[Get Quote](#)

Affiliation: Google Research

Abstract

This document provides a comprehensive guide to the total synthesis of the complex indole alkaloid (-)-Kopsifoline A. The synthesis, as developed by Myeong, Avci, and Movassaghi, employs a biogenetically inspired strategy featuring a late-stage regioselective C17-functionalization of a versatile pentacyclic intermediate.^{[1][2]} This approach allows for a divergent synthesis of related Kopsia alkaloids. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathway.

Introduction

The Aspidosperma family of alkaloids has long been a subject of interest in the scientific community due to their intricate molecular architectures and significant biological activities. A subset of this family, the hexacyclic Kopsia alkaloids, which includes (-)-Kopsifoline A, presents a formidable synthetic challenge. Kopsifolines were first isolated from the Malayan Kopsia species, *K. fruticosa*.^[1] The total synthesis of (-)-Kopsifoline A was first reported by the Movassaghi group, and their strategy is the focus of this guide.^{[1][2]}

The key features of this synthesis include the construction of a versatile vinylogous urethane intermediate, a regioselective iridium-catalyzed C-H borylation to introduce functionality at the

C17 position, and a final Mitsunobu reaction to form the characteristic F-ring of the kopsifoline core.

Overall Synthetic Strategy

The retrosynthetic analysis of (-)-Kopsifoline A reveals a pathway that diverges from a common pentacyclic intermediate 8. This intermediate contains the core ABCDE ring system of the *Aspidosperma* alkaloids. The synthesis of this key intermediate begins from a known enantiomerically enriched lactam. The final steps of the synthesis involve the formation of the F-ring and the hydration of an imine to yield the final natural product.



[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of (-)-Kopsifoline A.

Experimental Protocols & Data

Synthesis of Key Intermediate (-)-8

The synthesis of the pivotal vinylogous urethane intermediate (-)-8 commences with the known enantiomerically enriched C21-alcohol (+)-9.

Step 1: Silylation of (+)-9 to Silyl Ether (+)-10

To a solution of alcohol (+)-9 in DMF, imidazole and a catalytic amount of DMAP are added, followed by TBSCl. The reaction is stirred at room temperature for 2 hours.

Step 2: Birch Reduction of (+)-10 to Indole (+)-11

The silyl ether (+)-10 is subjected to Birch reduction conditions using sodium in liquid ammonia and THF at -78 °C for 1.5 hours.

Step 3: Transannular Cyclization and Trapping to form (-)-8

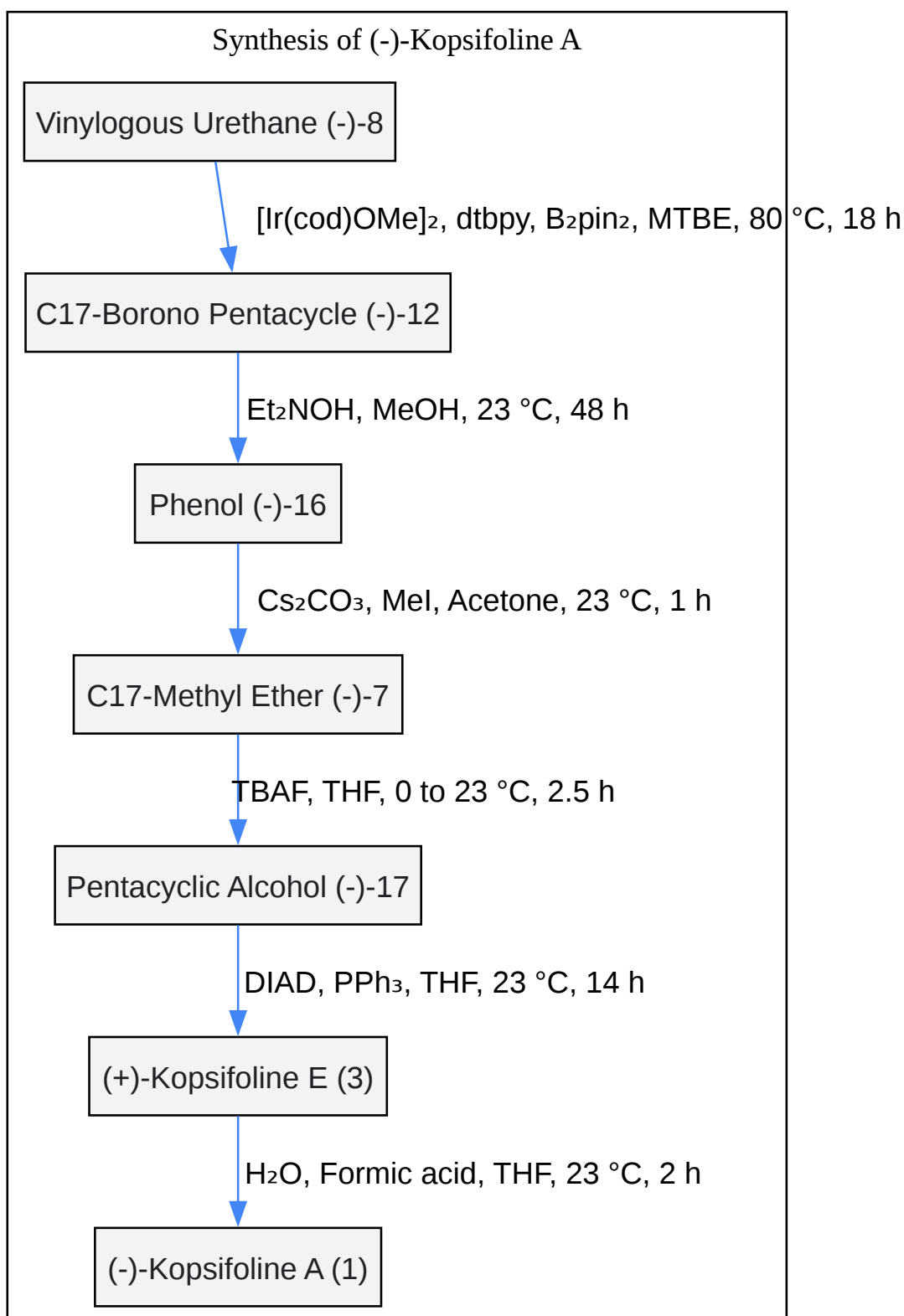
Lactam (+)-11 is treated with DIBAL-H in THF at 0 °C for 1.5 hours to induce a stereoselective transannular cyclization. The resulting C2-imine is then deprotonated with n-BuLi and intercepted with methyl cyanoformate at -78 °C for 1 hour to yield the vinylogous urethane (-)-8.

Step	Product	Starting Material	Reagents and Conditions	Yield (%)
1	Silyl Ether (+)-10	C21-Alcohol (+)-9	TBSCl, imidazole, DMAP, DMF, 23 °C, 2 h	90
2	Indole (+)-11	Silyl Ether (+)-10	Na, NH ₃ (liq.), THF, -78 °C, 1.5 h	92
3	Vinylogous Urethane (-)-8	Indole (+)-11	1. DIBAL-H, THF, 0 °C, 1.5 h; 2. n-BuLi, methyl cyanoformate, THF, -78 °C, 1 h	80 (2 steps)

Table 1: Synthesis of the versatile intermediate (-)-8.

Late-Stage C17-Functionalization and Completion of the Synthesis

With the key intermediate in hand, the focus shifts to the regioselective functionalization of the C17 position and the formation of the F-ring.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway from intermediate (-)-8 to (-)-Kopsifoline A.

Step 4: Iridium-Catalyzed Borylation of (-)-8

A solution of vinylogous urethane (-)-8, $[\text{Ir}(\text{cod})\text{OMe}]_2$, dtbpy, and B_2pin_2 in MTBE is heated at 80 °C for 18 hours to afford the C17-borono pentacycle (-)-12.

Step 5: Oxidation to Phenol (-)-16

The aryl boronic ester (-)-12 is treated with diethylhydroxylamine in methanol at 23 °C for 48 hours to yield the phenol (-)-16.

Step 6: O-Methylation to (-)-7

The phenol (-)-16 is selectively O-methylated using methyl iodide and cesium carbonate in acetone at 23 °C for 1 hour to give the C17-methyl ether (-)-7.

Step 7: Desilylation to Alcohol (-)-17

The silyl ether (-)-7 is treated with tetra-*n*-butylammonium fluoride (TBAF) in THF at 0 to 23 °C for 2.5 hours to unveil the C21-alcohol (-)-17.

Step 8: Mitsunobu Reaction to (+)-Kopsifoline E (3)

The pentacyclic alcohol (-)-17 is subjected to Mitsunobu conditions with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF at 23 °C for 14 hours to effect the F-ring closure, yielding (+)-Kopsifoline E (3).

Step 9: Hydration to (-)-Kopsifoline A (1)

Finally, (+)-Kopsifoline E (3) is treated with formic acid and water in THF at 23 °C for 2 hours to afford (-)-Kopsifoline A (1).

Step	Product	Starting Material	Reagents and Conditions	Yield (%)
5	Phenol (-)-16	C17-Borono Pentacycle (-)-12	Et ₂ NOH, MeOH, 23 °C, 48 h	64
6	C17-Methyl Ether (-)-7	Phenol (-)-16	CS ₂ CO ₃ , MeI, Acetone, 23 °C, 1 h	100
7	Pentacyclic Alcohol (-)-17	C17-Methyl Ether (-)-7	TBAF, THF, 0 to 23 °C, 2.5 h	80
8	(+)-Kopsifoline E (3)	Pentacyclic Alcohol (-)-17	DIAD, PPh ₃ , THF, 23 °C, 14 h	78
9	(-)-Kopsifoline A (1)	(+)-Kopsifoline E (3)	H ₂ O, Formic acid, THF, 23 °C, 2 h	73

Table 2: Completion of the total synthesis of (-)-Kopsifoline A.

Spectroscopic Data

The spectroscopic data for the synthesized (-)-Kopsifoline A were in agreement with the reported values for the natural product.

Compound	Optical Rotation ([α] _{D²⁵})	¹ H NMR (CDCl ₃ , MHz)	¹³ C NMR (CDCl ₃ , MHz)
(-)-Kopsifoline A (1)	-11.7 (c 0.10, CHCl ₃)	Consistent with literature	Consistent with literature
(+)-Kopsifoline E (3)	+44.3 (c 0.07, CHCl ₃)	Consistent with literature	Consistent with literature

Table 3: Key analytical data for synthetic Kopsifoline A and E.

Biological Activity

While the specific biological activities of (-)-Kopsifoline A are not extensively detailed in the synthesis literature, related Kopsia alkaloids have demonstrated a range of interesting biological properties. Studies on alkaloids isolated from *Kopsia fruticosa* have shown cytotoxic activities against various tumor cell lines, as well as antimicrobial and antifungal activities. This suggests that synthetic routes to Kopsifoline A and its analogs could provide access to compounds with potential therapeutic applications.

Conclusion

The total synthesis of (-)-Kopsifoline A by Myeong, Avci, and Movassaghi represents a significant achievement in the field of natural product synthesis. The strategic use of a late-stage C-H functionalization on a versatile intermediate provides an elegant and efficient route to this complex alkaloid. The detailed protocols and data presented in this guide are intended to facilitate further research in this area, including the synthesis of analogs for biological evaluation and the development of new synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Total Synthesis of (-)-Kopsifoline A and (+)-Kopsifoline E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Total Synthesis of (-)-Kopsifoline A: A Detailed Step-by-Step Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12317693#total-synthesis-of-sessilifoline-a-step-by-step-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com